molecular formula C14H10BrN3O2 B182228 4-((3-溴苯基)氨基)喹唑啉-6,7-二醇 CAS No. 169205-86-1

4-((3-溴苯基)氨基)喹唑啉-6,7-二醇

货号: B182228
CAS 编号: 169205-86-1
分子量: 332.15 g/mol
InChI 键: ASKAAPNTIIAMKD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” is a novel quinazoline derivative. It has been found to exhibit significant cytotoxic activity against human glioblastoma cell lines .


Synthesis Analysis

The synthesis of quinazoline derivatives like “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” often involves aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . The specific synthesis process for this compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” is complex, with a quinazoline core and a bromophenyl group attached. The compound’s molecular formula is C14H10BrN3O2 .


Chemical Reactions Analysis

Quinazoline derivatives like “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” can undergo a variety of chemical reactions. These include reactions with carbonyl and carbonyl compounds, allylation, benzylation, and some special alkylation .

科学研究应用

肿瘤学研究:胶质母细胞瘤治疗

4-((3-溴苯基)氨基)喹唑啉-6,7-二醇: ,也称为 WHI-P154,已显示出对人胶质母细胞瘤细胞具有有效的细胞毒性 . 它在微摩尔浓度下诱导细胞凋亡,并且已作为胶质母细胞瘤多形性星形细胞瘤的靶向治疗的潜力而被研究。 当与重组人表皮生长因子 (EGF) 偶联时,该化合物的有效性显著增强,靶向胶质母细胞瘤细胞上的 EGF 受体 .

药物递送系统

WHI-P154 通过受体介导的胞吞作用选择性靶向癌细胞的能力使其成为药物递送系统的有希望的候选者 . 它与 EGF 的偶联允许胶质母细胞瘤细胞选择性结合和内化,这可以应用于其他靶向疗法以提高特异性和减少脱靶效应 .

药代动力学

对 WHI-P154 药代动力学的研究,特别是其生物利用度和分布,可以为更有效的癌症治疗的设计提供宝贵的见解。 了解该化合物如何与生物系统相互作用对于优化剂量和给药时间表至关重要 .

化学合成与修饰

WHI-P154 的合成涉及复杂的化学反应,可以进一步探索以开发具有改进药理特性的新型喹唑啉衍生物。 研究人员可以研究喹唑啉环上的各种取代基,以增强其治疗潜力 .

分子生物学:细胞凋亡机制

WHI-P154 诱导胶质母细胞瘤细胞凋亡的能力为研究程序性细胞死亡背后的分子机制提供了独特的机会。 这项研究可以导致发现癌症治疗的新分子靶点 .

生化测定

该化合物的细胞毒性使其成为筛选抗癌活性的生化测定的宝贵工具。 它可用于评估新化合物的功效,并研究参与癌细胞增殖和死亡的生化途径 .

作用机制

Target of Action

The primary targets of 4-((3-Bromophenyl)amino)quinazoline-6,7-diol are human cancer cell lines, including PC-3, MGC-803, HGC-27, A549, and H1975 . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

The compound interacts with its targets by inhibiting their proliferation. It has been found to display potent anti-proliferative activity, particularly against MGC-803 cells . The compound’s interaction with its targets leads to changes in the cell cycle, causing cell cycle arrest at the G1 phase .

Biochemical Pathways

The affected biochemical pathways primarily involve the cell cycle and apoptosis. The compound induces cell cycle arrest at the G1 phase, which prevents the cells from entering the S phase for DNA replication . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s cytotoxic activity against glioblastoma cells has been observed at micromolar concentrations , suggesting that it may have good bioavailability.

Result of Action

The result of the compound’s action is significant cytotoxicity against certain human cancer cell lines, causing apoptotic cell death . In vitro treatment with the compound results in the killing of glioblastoma cells at nanomolar concentrations . In vivo administration of the compound has been shown to result in delayed tumor progression and improved tumor-free survival in a severe combined immunodeficient mouse glioblastoma xenograft model .

Action Environment

The action of 4-((3-Bromophenyl)amino)quinazoline-6,7-diol can be influenced by various environmental factors. For instance, the compound’s cytotoxic activity can be amplified and rendered selective by conjugation to recombinant human epidermal growth factor (EGF) . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of specific proteins or other molecules in the environment.

安全和危害

The safety data sheet for “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” indicates that it has acute toxicity when ingested . It is intended for research use only and is not for human or veterinary use.

属性

IUPAC Name

4-(3-bromoanilino)quinazoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c15-8-2-1-3-9(4-8)18-14-10-5-12(19)13(20)6-11(10)16-7-17-14/h1-7,19-20H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMCXMIIVHUIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416142
Record name 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169205-86-1
Record name 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。